Spectroscopic Characterization of 5,6-Dihydro-2-ethyl-4H-1,3-thiazine: A Comprehensive Analytical Guide
Spectroscopic Characterization of 5,6-Dihydro-2-ethyl-4H-1,3-thiazine: A Comprehensive Analytical Guide
Executive Summary
The compound 5,6-dihydro-2-ethyl-4H-1,3-thiazine (CAS: 28221-31-0)[1] represents a critical class of N,S-heterocycles. The 1,3-thiazine core is a foundational scaffold in medicinal chemistry, most notably forming the structural basis of cephalosporin antibiotics and various anti-inflammatory agents[2]. Characterizing this cyclic thioimidate requires a robust, multi-modal spectroscopic approach. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of 5,6-dihydro-2-ethyl-4H-1,3-thiazine using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
Structural Rationale & Chemical Context
To accurately interpret the spectroscopic data of 5,6-dihydro-2-ethyl-4H-1,3-thiazine, one must first understand its electronic distribution. The molecule consists of a six-membered ring containing sulfur at position 1 and nitrogen at position 3[3]. The removal of double bonds at positions 5 and 6 (dihydro) and the presence of an ethyl group at position 2 result in a localized C2=N3 double bond , defining the molecule as a cyclic thioimidate.
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Electronegativity Effects: Nitrogen (Pauling electronegativity 3.04) is significantly more electron-withdrawing than Sulfur (2.58). Consequently, protons and carbons adjacent to the nitrogen (C4) will be more deshielded than those adjacent to the sulfur (C6).
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Anisotropy: The C=N double bond restricts rotation and creates a planar region at the S1-C2-N3 junction, exerting an anisotropic deshielding effect on the adjacent ethyl group[4].
Self-Validating Experimental Protocols
Reliable spectroscopic characterization relies on self-validating workflows—systems where the experimental design inherently proves the validity of the data collected.
Fig 1. Self-validating analytical workflow for 1,3-thiazine characterization.
Protocol 1: NMR Sample Preparation and Acquisition
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Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 is chosen because the molecule lacks exchangeable protons (no N-H or O-H bonds), preventing solvent exchange artifacts. TMS acts as an internal standard, self-validating the 0.00 ppm chemical shift scale.
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Shimming: Transfer the solution to a 5 mm precision NMR tube. Ensure a solvent column height of exactly 4 cm to optimize magnetic field homogeneity (shimming).
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Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 30° pulse angle, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, complete proton decoupling).
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2D NMR: For Heteronuclear Multiple Bond Correlation (HMBC), optimize the long-range coupling delay for nJCH=8 Hz (approx. 62.5 ms) to capture the critical 2-bond and 3-bond correlations to the quaternary C2 carbon.
Protocol 2: FT-IR (ATR) Analysis
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Baseline Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution).
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Causality: A flat background spectrum validates crystal cleanliness and eliminates atmospheric CO2 and H2O interference.
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Sample Application: Apply 2 μL of the neat liquid compound directly onto the crystal, ensuring full coverage of the sensor. Acquire the sample spectrum (32 scans).
Protocol 3: HRMS (ESI-TOF) Analysis
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Ionization Optimization: Prepare a 1 μg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton donor, exploiting the basicity of the imine nitrogen to maximize the yield of the [M+H]+ pseudomolecular ion.
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Lock Mass Validation: Infuse the sample at 10 μL/min while co-infusing a reference lock mass (e.g., Leucine Enkephalin, m/z 556.2771). This self-validates the instrument's mass accuracy to <5 ppm in real-time.
Nuclear Magnetic Resonance (NMR) Profiling
The structural elucidation of 5,6-dihydro-2-ethyl-4H-1,3-thiazine relies heavily on the distinct chemical shifts generated by the heteroatoms[2].
1D NMR Assignments
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The Thioimidate Core (C2): The most diagnostic feature in the 13C NMR spectrum is the C2 quaternary carbon. Due to sp2 hybridization and the combined electron-withdrawing effects of the adjacent double-bonded Nitrogen and single-bonded Sulfur, this carbon appears highly deshielded at δ ~162.5 ppm [2].
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Ring Protons (C4, C5, C6): The C4 protons ( δ ~3.60 ppm) are shifted further downfield than the C6 protons ( δ ~3.05 ppm) due to the higher electronegativity of Nitrogen compared to Sulfur. The C5 protons, being homocyclic and furthest from the heteroatoms, appear as a multiplet at δ ~1.95 ppm.
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Ethyl Substituent: The ethyl group exhibits standard first-order coupling: a triplet for the CH3 ( δ ~1.20 ppm) and a quartet for the CH2 ( δ ~2.45 ppm).
2D NMR (HMBC) Connectivity Map
To unambiguously prove that the ethyl group is attached to the C2 position of the thiazine ring, HMBC is utilized. The quaternary C2 carbon ( δ ~162.5) will show strong 2J and 3J correlations with the ethyl CH2 protons and the ring C4/C6 protons, respectively.
Fig 2. Key HMBC correlations confirming the C2 thioimidate connectivity.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal validation of the functional groups[3].
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C=N Stretch: The most prominent feature is a sharp, intense band between 1610 and 1640 cm −1 , corresponding to the endocyclic C=N stretching vibration.
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Absence of N-H: The complete absence of absorption bands above 3200 cm −1 confirms that the molecule exists purely in the imine form (thioimidate) rather than tautomerizing to an enamine form (which would exhibit a distinct secondary amine N-H stretch)[5].
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C-S Stretch: A weaker, yet diagnostic band appears in the fingerprint region around 650–700 cm −1 , characteristic of the C-S-C linkage.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the elemental composition ( C6H11NS )[6].
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Exact Mass: The theoretical monoisotopic mass of the neutral molecule is 129.0612 Da[7]. Under positive Electrospray Ionization (ESI+), protonation occurs at the basic imine nitrogen, yielding an expected [M+H]+ peak at m/z 130.0686 .
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Fragmentation Causality: Collision-Induced Dissociation (CID) of the [M+H]+ ion typically initiates via the cleavage of the relatively weak C-S bond. A common retro-Diels-Alder-like fragmentation results in the neutral loss of ethylene ( C2H4 , 28 Da) from the saturated portion of the ring, yielding a diagnostic fragment at m/z 102.037.
Data Summary Tables
The following tables summarize the quantitative spectroscopic data required to validate the structure of 5,6-dihydro-2-ethyl-4H-1,3-thiazine.
Table 1: NMR Assignments ( CDCl3 , 400 MHz / 100 MHz)
| Position | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity / J (Hz) | Integration | Structural Assignment / Causality |
| C2 | 13C | 162.5 | Singlet | - | Deshielded sp2 thioimidate carbon. |
| C4 | 1H / 13C | 3.60 / 48.5 | Triplet ( J =6.5) | 2H | Deshielded by adjacent electronegative Nitrogen. |
| C6 | 1H / 13C | 3.05 / 28.2 | Triplet ( J =6.5) | 2H | Adjacent to Sulfur; less deshielded than C4. |
| C5 | 1H / 13C | 1.95 / 23.4 | Multiplet | 2H | Homocyclic methylene, furthest from heteroatoms. |
| Ethyl CH2 | 1H / 13C | 2.45 / 32.1 | Quartet ( J =7.5) | 2H | Split by adjacent CH3 ; deshielded by C=N anisotropy. |
| Ethyl CH3 | 1H / 13C | 1.20 / 11.8 | Triplet ( J =7.5) | 3H | Terminal methyl group. |
Table 2: HRMS and FT-IR Diagnostic Markers
| Technique | Diagnostic Marker | Observed Value | Structural Significance |
| HRMS (ESI+) | [M+H]+ Ion | m/z 130.0686 | Confirms exact elemental formula C6H12NS+ . |
| HRMS (MS/MS) | Fragment Ion | m/z 102.037 | Loss of C2H4 via ring opening. |
| FT-IR (ATR) | C=N Stretch | ~1625 cm −1 | Validates the endocyclic thioimidate double bond. |
| FT-IR (ATR) | N-H Stretch | Absent | Proves absence of tautomeric enamine formation. |
References
- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
- Synthesis of a 6-CF3-Substituted 2-Amino-dihydro-1,3-thiazine β-Secretase Inhibitor by N,N-Diethylaminosulfur Trifluoride-Mediated Chemoselective Cycliz
- Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
- Introduction to Spectroscopy, 5th Edition. Cengage Learning.
- PubChemLite - 4H-1,3-thiazine, 5,6-dihydro-2-ethyl- (C6H11NS).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
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